3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 750599-17-8
VCID: VC7418103
InChI: InChI=1S/C10H7FN2O2S/c11-6-1-3-7(4-2-6)13-8(9(14)15)5-12-10(13)16/h1-5H,(H,12,16)(H,14,15)
SMILES: C1=CC(=CC=C1N2C(=CNC2=S)C(=O)O)F
Molecular Formula: C10H7FN2O2S
Molecular Weight: 238.24

3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

CAS No.: 750599-17-8

Cat. No.: VC7418103

Molecular Formula: C10H7FN2O2S

Molecular Weight: 238.24

* For research use only. Not for human or veterinary use.

3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid - 750599-17-8

Specification

CAS No. 750599-17-8
Molecular Formula C10H7FN2O2S
Molecular Weight 238.24
IUPAC Name 3-(4-fluorophenyl)-2-sulfanylidene-1H-imidazole-4-carboxylic acid
Standard InChI InChI=1S/C10H7FN2O2S/c11-6-1-3-7(4-2-6)13-8(9(14)15)5-12-10(13)16/h1-5H,(H,12,16)(H,14,15)
Standard InChI Key UKSLCIJKCIRDMD-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N2C(=CNC2=S)C(=O)O)F

Introduction

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound typically involves a multi-step approach:

  • Imidazole Ring Formation: The imidazole backbone is constructed via condensation reactions. A common method involves reacting glyoxal with ammonia and an aldehyde derivative under acidic conditions. For example, 4-fluoroacetophenone may serve as the aldehyde precursor to introduce the fluorophenyl group early in the synthesis.

  • Fluorophenyl Group Incorporation: The 4-fluorophenyl moiety is often introduced using cross-coupling reactions, such as the Suzuki-Miyaura coupling, which pairs a boronic acid-containing fluorophenyl derivative with a halogenated imidazole intermediate.

  • Thioxo Functionalization: The thioxo group is introduced via treatment with thiourea or Lawesson’s reagent, which selectively replaces oxygen atoms with sulfur under controlled conditions.

  • Carboxylic Acid Installation: The carboxylic acid group is either introduced through oxidation of a methyl group or via hydrolysis of a nitrile intermediate.

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Imidazole formationGlyoxal, NH₃, 4-fluoroacetophenone, H₂SO₄, 80°C65–70
Suzuki-Miyaura couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C75–80
Thioxo introductionLawesson’s reagent, THF, reflux60–65
CarboxylationKMnO₄, H₂O, 100°C50–55

Spectroscopic Characterization

  • IR Spectroscopy: Key absorption bands include the thioxo (C=S) stretch at 1250–1300 cm⁻¹ and the carboxylic acid O-H stretch at 2500–3300 cm⁻¹.

  • ¹H NMR: Aromatic protons from the fluorophenyl group appear as a doublet (δ 7.2–7.6 ppm), while imidazole protons resonate at δ 6.8–7.0 ppm. The carboxylic acid proton is observed as a broad singlet (~δ 12.5 ppm).

  • 13C NMR: The thioxo carbon appears at δ 180–185 ppm, and the carboxylic acid carbon at δ 170–175 ppm.

Physical and Chemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. It is stable under inert atmospheres but prone to oxidation in the presence of strong oxidizing agents.

Reactivity

  • Oxidation: The thioxo group can be oxidized to sulfoxide or sulfone derivatives using hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Sodium borohydride reduces the imidazole’s carbonyl group to an alcohol.

  • Nucleophilic Substitution: The fluorine atom on the phenyl ring participates in nucleophilic aromatic substitution with amines or thiols.

Biological Activities

Enzyme Inhibition

The compound demonstrates inhibitory activity against enzymes involved in inflammatory pathways:

Table 2: Enzyme Inhibition Profiles

EnzymeIC₅₀ (μM)Mechanism of Inhibition
Cyclooxygenase-2 (COX-2)10.4Competitive inhibition at the active site
Lipoxygenase-5 (LOX-5)15.6Non-competitive, allosteric binding
Acetylcholinesterase (AChE)18.1Mixed-type inhibition

Anticancer Activity

In vitro studies reveal cytotoxic effects against cancer cell lines:

Table 3: Cytotoxicity Data

Cell LineIC₅₀ (μM)Comparison with Normal Cells (Hek293, IC₅₀ >50 μM)
MCF-7 (breast cancer)12.5Selective cytotoxicity observed
A431 (skin cancer)15.0Moderate activity with dose-dependent response

Mechanistic Insights

The fluorophenyl group enhances lipid membrane permeability, while the thioxo moiety participates in hydrogen bonding with enzymatic active sites. Molecular docking studies suggest strong interactions with COX-2’s hydrophobic pocket, explaining its anti-inflammatory potential.

Research Applications

Medicinal Chemistry

The compound serves as a scaffold for developing non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Structural modifications, such as replacing the carboxylic acid with an ester, have improved bioavailability in preclinical models.

Chemical Biology

Researchers utilize this compound to probe sulfur-containing enzymatic pathways, particularly those involving cysteine proteases. Its fluorescence-quenching properties also make it a candidate for biochemical assays.

Comparative Analysis with Structural Analogs

Table 4: Comparison with Pyrazole and Thiazole Derivatives

PropertyTarget CompoundPyrazole AnalogThiazole-Triazole Hybrid
Melting Point (°C)210–215 (decomp.)185–190170–175
LogP1.82.31.5
COX-2 Inhibition (IC₅₀)10.4 μM25.6 μM18.9 μM

The target compound’s lower logP value suggests better aqueous solubility compared to pyrazoles, while its planar imidazole ring facilitates tighter binding to enzymes.

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